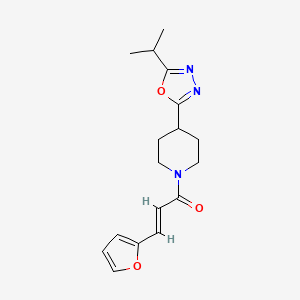

(E)-3-(furan-2-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

説明

特性

IUPAC Name |

(E)-3-(furan-2-yl)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-12(2)16-18-19-17(23-16)13-7-9-20(10-8-13)15(21)6-5-14-4-3-11-22-14/h3-6,11-13H,7-10H2,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKXYGPJMFGBSP-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-3-(furan-2-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a novel derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research findings and case studies.

Synthesis

The synthesis of (E)-3-(furan-2-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one typically involves the condensation of furan derivatives with oxadiazole-containing piperidine moieties. The reaction conditions often include the use of catalysts and specific solvents to enhance yield and purity.

Anticancer Properties

Recent studies have shown that compounds containing oxadiazole rings exhibit significant anticancer activity. For instance, derivatives similar to (E)-3-(furan-2-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Similar Compound A | MCF-7 | 0.48 |

| Similar Compound B | HCT116 | 0.78 |

| Reference Compound | Prodigiosin | 1.93 |

These findings indicate that the presence of electron-withdrawing groups (EWGs) at critical positions enhances biological activity .

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, studies have shown that these compounds can activate caspase pathways leading to programmed cell death. Specifically, flow cytometry analyses have revealed that treatment with these compounds results in cell cycle arrest at the G1 phase and increased caspase 3/7 activity .

Anti-inflammatory Activity

In addition to anticancer properties, (E)-3-(furan-2-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one also exhibits anti-inflammatory effects. Research indicates that oxadiazole derivatives can significantly reduce paw edema in animal models when administered at appropriate doses:

| Compound | Dose (mg/kg) | Edema Inhibition (%) |

|---|---|---|

| Oxadiazole Derivative | 25 | 82.3 |

| Reference Drug (Indomethacin) | 25 | 48.3 |

This suggests a potential therapeutic application for inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives showed promising results in inhibiting MCF-7 and HCT116 cell proliferation. The derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as anticancer agents .

Case Study 2: In Vivo Anti-inflammatory Effects

In vivo studies demonstrated that administering (E)-3-(furan-2-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one resulted in significant reductions in inflammation markers in rodent models. This highlights the compound's dual role as both an anticancer and anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。